molecular formula C16H17BrN2O4S B3281485 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline CAS No. 735322-77-7

2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline

Cat. No. B3281485
CAS RN: 735322-77-7
M. Wt: 413.3 g/mol
InChI Key: WCXJDCNXZFWZPB-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. It was developed by Bristol-Myers Squibb and is currently in phase 3 clinical trials for the treatment of psoriasis and psoriatic arthritis.

Mechanism of Action

2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline works by selectively inhibiting the activity of TYK2. TYK2 is a protein kinase that is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline reduces the activity of these cytokines, which are known to play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline has been shown to reduce inflammation and other symptoms associated with autoimmune diseases. In preclinical studies, it has been shown to reduce the levels of cytokines such as IL-12 and IL-23, which are known to play a key role in the pathogenesis of psoriasis and psoriatic arthritis. 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline has also been shown to reduce the severity of skin lesions and joint inflammation in animal models of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline is its selectivity for TYK2. Unlike other inhibitors that target multiple kinases, 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline specifically targets TYK2, which reduces the risk of off-target effects. However, one limitation of 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the development of 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline. One direction is to explore its potential use in other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other therapies, such as biologics or other small molecule inhibitors. Finally, further studies are needed to determine the long-term safety and efficacy of 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline in humans.

Scientific Research Applications

2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline has been shown to be effective in the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. It works by inhibiting the activity of TYK2, a protein kinase that plays a key role in the signaling pathways involved in the immune response. By inhibiting TYK2, 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline reduces inflammation and other symptoms associated with autoimmune diseases.

properties

IUPAC Name

2-(3-bromophenoxy)-5-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c17-12-2-1-3-13(10-12)23-16-5-4-14(11-15(16)18)24(20,21)19-6-8-22-9-7-19/h1-5,10-11H,6-9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXJDCNXZFWZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206584
Record name 2-(3-Bromophenoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline

CAS RN

735322-77-7
Record name 2-(3-Bromophenoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735322-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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